(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

Asymmetric Synthesis Chiral Auxiliary Cyclopropanation

Traditional Simmons-Smith cyclopropanation auxiliaries require 2-3 days and suffer from poor stereocontrol. This (S)-configured trifluoromethylated amino alcohol eliminates that bottleneck. - Reduces reaction time to ~1 hour at -5°C via electron-withdrawing CF3 activation. - Delivers >99% diastereomeric excess, suppressing ylide formation and side reactions. - Serves as a direct precursor to enantiopure 1,2-epoxy-3,3,3-trifluoropropane (TFPO) for catalyst-free nucleophilic ring-opening. Supplied as a 95% pure research chemical with batch-specific QC documentation.

Molecular Formula C10H12F3NO
Molecular Weight 219.20 g/mol
Cat. No. B7721242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol
Molecular FormulaC10H12F3NO
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC(C(F)(F)F)O
InChIInChI=1S/C10H12F3NO/c11-10(12,13)9(15)7-14-6-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2/t9-/m0/s1
InChIKeyNKTRJOFXPSASPC-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol: Chiral Trifluoromethyl Amino Alcohol for Asymmetric Synthesis and Pharmaceutical Intermediates


(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol (CAS 178218-36-5) is a chiral trifluoromethylated amino alcohol characterized by a benzylamino group and a 1,1,1-trifluoropropan-2-ol core . Its molecular formula is C10H12F3NO, with a molecular weight of 219.20 g/mol . This compound serves as a versatile chiral building block and auxiliary in asymmetric synthesis, leveraging the strong electron-withdrawing effect of the trifluoromethyl group to modulate reactivity and stereoselectivity [1].

Critical Differentiation of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol: Why Generic Substitution Leads to Experimental Failure


In-class substitution of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol with non-fluorinated or alternative chiral amino alcohols is not trivial due to the profound influence of the trifluoromethyl group on reaction kinetics, stereochemical outcome, and side-reaction suppression [1]. Specifically, the electron-withdrawing nature of the CF3 group dramatically accelerates Simmons-Smith cyclopropanation reactions (1 hour vs. 2-3 days) and enables >99% diastereoselectivity by reducing nucleophilicity and suppressing ylide formation—benefits not observed with conventional auxiliaries like pseudoephedrine [1].

Quantitative Differentiation of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol: A Head-to-Head Evidence Guide


Enhanced Diastereoselectivity in Simmons-Smith Cyclopropanation: >99% de vs. >96% de for Pseudoephedrine Auxiliary

In a direct head-to-head comparison within the same study, the trifluoromethylated amino alcohol auxiliary achieved >99% diastereomeric excess (de) in the Simmons-Smith cyclopropanation of an allylic amine [1]. This surpasses the >96% de reported for the widely used pseudoephedrine auxiliary under comparable conditions [1].

Asymmetric Synthesis Chiral Auxiliary Cyclopropanation

Dramatic Acceleration of Reaction Kinetics: 1 Hour vs. 2-3 Days for Pseudoephedrine Auxiliary

The use of the trifluoromethylated amino alcohol auxiliary drastically reduces the reaction time for the Simmons-Smith cyclopropanation [1]. Complete conversion was achieved in just 1 hour at -5 °C, compared to the 2-3 days required for the pseudoephedrine-based method [1].

Reaction Kinetics Process Chemistry Chiral Auxiliary

Suppression of Competing N-Ylide Side Reactions via Increased Acidity of the Hydroxy Group

A key advantage of the trifluoromethylated amino alcohol auxiliary is its ability to suppress the formation of undesired ammonium ylide side products, a common issue in cyclopropanation of allylic amines [1]. This is attributed to the increased acidity of the hydroxy group due to the electron-withdrawing CF3 group, which destabilizes the ylide intermediate [1]. In contrast, the pseudoephedrine auxiliary is associated with competing N-ylide formation [1].

Reaction Selectivity Side Reaction Suppression Chiral Auxiliary

Optimal Application Scenarios for (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol in Research and Development


Asymmetric Synthesis of Cyclopropylamine Pharmacophores

This compound is optimally employed as a chiral auxiliary for the rapid, highly diastereoselective synthesis of aminomethyl cyclopropanes, which are key structural motifs in monoamine oxidase inhibitors and opioid receptor antagonists [1]. Its use ensures high stereochemical purity (>99% de) and significantly reduces reaction times compared to traditional auxiliaries, making it ideal for generating libraries of stereochemically defined cyclopropane-containing drug candidates [1].

Development of Scalable Processes for Chiral Intermediates

In a process chemistry setting, the 48- to 72-fold acceleration of the Simmons-Smith cyclopropanation offered by this auxiliary directly addresses a major bottleneck [1]. The one-hour reaction time at -5 °C enables higher throughput and lower manufacturing costs for chiral cyclopropane intermediates, which are valuable building blocks in the pharmaceutical and agrochemical industries [1].

Preparation of Enantiopure Trifluoromethylated Building Blocks

The compound serves as a precursor for the synthesis of enantiomerically pure 1,2-epoxy-3,3,3-trifluoropropane (TFPO), a highly versatile electrophilic building block [1]. TFPO reacts smoothly with a wide range of nucleophiles without requiring catalysts or bases, enabling the efficient introduction of the trifluoromethyl group and a chiral center into complex molecules, which is crucial for modulating the metabolic stability and lipophilicity of drug candidates [1].

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